6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that falls under the category of dihydropyrimidinones. This compound is noted for its intricate structure, which features a pyrimidinone core, a piperidine ring, and a pyridine moiety. It is primarily recognized for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from readily available starting materials through various chemical processes. Its synthesis typically involves multiple steps, including the formation of the pyrimidinone core and the introduction of functional groups that enhance its biological activity .
6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one belongs to the class of dihydropyrimidinones, which are characterized by their unique bicyclic structure and diverse pharmacological properties. This compound is particularly significant in the field of drug discovery due to its potential interactions with various biological targets.
The synthesis of 6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (commonly DMSO or methanol), and reaction time to ensure high yields and purity of the final product.
The molecular structure of 6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one |
| InChI Key | XYZ (specific key to be filled) |
| Canonical SMILES | CC1=CN(C(=O)C=C1)C(=O)CCN2CCCCC2 |
The structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for 6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within biological systems:
The physical properties of 6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one include:
Key chemical properties include:
Relevant data on these properties can be crucial for understanding its behavior in biological systems and during synthesis .
6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several scientific uses:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2